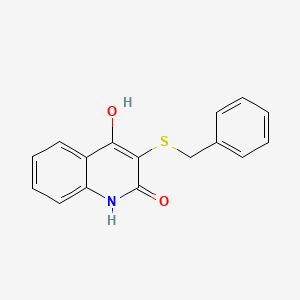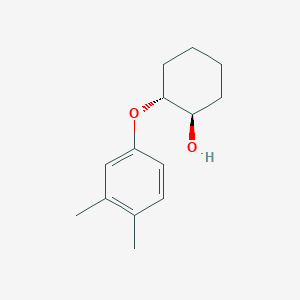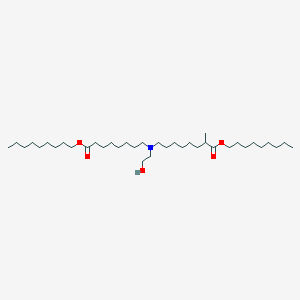![molecular formula C17H14F3N3O2 B13364904 2-[(1-methyl-1H-indol-4-yl)oxy]-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B13364904.png)
2-[(1-methyl-1H-indol-4-yl)oxy]-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Methyl-1H-indol-4-yl)oxy]-N-[6-(trifluoromethyl)-3-pyridinyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-methyl-1H-indol-4-yl)oxy]-N-[6-(trifluoromethyl)-3-pyridinyl]acetamide typically involves the following steps:
Formation of the Indole Derivative: The starting material, 1-methyl-1H-indole, is reacted with an appropriate halogenated acetic acid derivative under basic conditions to form the indole-acetic acid intermediate.
Coupling with Pyridine Derivative: The indole-acetic acid intermediate is then coupled with a pyridine derivative containing a trifluoromethyl group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the pyridine ring, especially at the trifluoromethyl group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or pyridine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under mild conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under various conditions depending on the desired substitution.
Major Products:
Oxidation Products: Oxidized indole derivatives.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Substituted indole or pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(1-Methyl-1H-indol-4-yl)oxy]-N-[6-(trifluoromethyl)-3-pyridinyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(1-methyl-1H-indol-4-yl)oxy]-N-[6-(trifluoromethyl)-3-pyridinyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to various receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response, depending on its specific biological activity.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-indole-3-carboxylic acid: Shares the indole core structure.
6-(Trifluoromethyl)-3-pyridinecarboxylic acid: Contains the trifluoromethyl-pyridine moiety.
Uniqueness: 2-[(1-Methyl-1H-indol-4-yl)oxy]-N-[6-(trifluoromethyl)-3-pyridinyl]acetamide is unique due to the combination of the indole and trifluoromethyl-pyridine moieties, which imparts distinct chemical and biological properties not found in the individual components.
Eigenschaften
Molekularformel |
C17H14F3N3O2 |
|---|---|
Molekulargewicht |
349.31 g/mol |
IUPAC-Name |
2-(1-methylindol-4-yl)oxy-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide |
InChI |
InChI=1S/C17H14F3N3O2/c1-23-8-7-12-13(23)3-2-4-14(12)25-10-16(24)22-11-5-6-15(21-9-11)17(18,19)20/h2-9H,10H2,1H3,(H,22,24) |
InChI-Schlüssel |
RPDSMKLASOPRHC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=C1C=CC=C2OCC(=O)NC3=CN=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-3-methylphenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13364825.png)

![2-((3-Aminopyrazolo[1,5-a]pyridin-2-yl)oxy)ethanol hydrochloride](/img/structure/B13364840.png)

![N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13364852.png)
![5-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-1-benzyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13364858.png)

![6-Iodo-3-methylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B13364866.png)
![(3S,4R)-4-[(2,4-difluorophenyl)amino]oxolan-3-ol](/img/structure/B13364873.png)

![5-[4-Methoxy-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxylic acid](/img/structure/B13364913.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13364921.png)

![2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B13364932.png)
